The compound is cataloged under various identifiers, including the CAS number 1088496-61-0 and the Unique Ingredient Identifier GEW9C9EK4M. It falls under the category of chemical substances used in drug development and research, particularly in the context of exploring new therapeutic agents. The compound's structural characteristics suggest it may interact with biological targets relevant to diseases such as cancer or inflammation.
The synthesis of 5-[3-(2,5-Dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidine-2,4-diamine typically involves multiple steps, focusing on the construction of the pyrimidine core and subsequent functionalization.
Technical parameters, such as reaction temperatures, solvent systems, and catalysts used in these reactions, are critical for optimizing yield and purity.
The molecular structure of 5-[3-(2,5-Dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidine-2,4-diamine can be represented using various structural notations:
CCc1nc(N)nc(N)c1C#CCc2cc(OC)ccc2OC
NNFDQABYXZBKRK-UHFFFAOYSA-N
The compound features:
This unique arrangement suggests potential interactions with biological receptors due to its ability to form hydrogen bonds and π-stacking interactions.
Chemical reactions involving this compound primarily focus on its reactivity due to the presence of functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its mechanism of action.
The mechanism of action for 5-[3-(2,5-Dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidine-2,4-diamine is not fully elucidated but is hypothesized based on structural analysis:
Further experimental validation is necessary to confirm these mechanisms through biochemical assays and cellular studies.
The physical and chemical properties of 5-[3-(2,5-Dimethoxyphenyl)prop-1-yne]-6-ethylpyrimidine-2,4-diamine include:
Property | Value |
---|---|
Molecular Weight | 304.36 g/mol |
Melting Point | Not yet determined |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties are crucial for understanding how the compound behaves in various environments and influence its formulation for therapeutic use.
5-[3-(2,5-Dimethoxyphenyl)prop-1-yne]-6-ethylpyrimidine-2,4-diamine has potential applications in several scientific fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2